6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Description
“6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound used in proteomics research applications . It has a molecular formula of C19H17NO2 and a molecular weight of 291.35 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” include a molecular formula of C19H17NO2 and a molecular weight of 291.35 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Synthesis and Organic Chemistry
Quinoline derivatives are pivotal in the realm of synthetic organic chemistry, offering a scaffold for developing new chemical entities. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction showcases the versatility of quinoline compounds in creating bioactive molecules (Gao et al., 2011). Similarly, the practical synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester for large-scale manufacturing underlines the industrial importance of quinoline derivatives in pharmaceutical synthesis (Bänziger et al., 2000).
Antimicrobial and Antibacterial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. For instance, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and showed promising activity against gram-negative microorganisms and Staphylococcus aureus, highlighting the therapeutic potential of quinoline-based compounds in combating infections (Agui et al., 1977).
Photophysical Properties
Quinoline compounds also exhibit significant photophysical properties, making them suitable for applications in material science, such as fluorescence. A study on azole-quinoline-based fluorophores demonstrated their potential in solvent polarity-dependent emission properties, which could be harnessed for developing novel optical materials and sensors (Padalkar & Sekar, 2014).
Corrosion Inhibition
Quinoxalines, closely related to quinolines, have shown effectiveness as corrosion inhibitors for metals, highlighting the chemical versatility and application of quinoline derivatives beyond pharmaceuticals. Quantum chemical calculations have been used to relate the molecular structure of quinoxalines to their inhibition efficiency, indicating their potential in industrial applications (Zarrouk et al., 2014).
properties
IUPAC Name |
6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-6-9-17-15(10-13)16(19(21)22)11-18(20-17)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGUBTUFTUGHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
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